(2-(Ethoxycarbonyl)furan-3-yl)boronic acid
Overview
Description
“(2-(Ethoxycarbonyl)furan-3-yl)boronic acid” is a chemical compound that falls under the category of Heterocyclic Organic Compounds . It is also known as 2-(Ethoxycarbonyl)furan-3-boronic acid .
Molecular Structure Analysis
The molecular weight of “(2-(Ethoxycarbonyl)furan-3-yl)boronic acid” is approximately 184.0 . Its molecular formula is C7H9BO5 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Physical And Chemical Properties Analysis
“(2-(Ethoxycarbonyl)furan-3-yl)boronic acid” has a molecular weight of 183.96 and an exact mass of 184.0543035 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Suzuki-Miyaura Reactions : (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is used in Suzuki-Miyaura coupling reactions, particularly with challenging substrates like polyfluorophenylboronic acid and five-membered 2-heteroaromatic boronic acids. A new palladium precatalyst has been developed to facilitate these reactions under conditions where boronic acid decomposition is slow, thereby enabling efficient coupling processes at lower temperatures (Kinzel, Zhang, & Buchwald, 2010).
Synthesis of C-Thioglycosyl Derivatives : In carbohydrate chemistry, this compound is involved in the synthesis of C-thioglycosyl derivatives. For instance, the reaction of 3-ethoxycarbonyl-2-methyl-5-(d-arabino-tetritol-1-yl)furan with 2-methyl-2-propanethiol in acid media has been studied, leading to various furan derivatives (Aparicio, Benitez, González, & Rosell, 1986).
Nucleophilic Additions : The compound is used in the study of nucleophilic additions to cyclic N-acyliminium ions, an important reaction in organic synthesis. The reaction outcomes often depend on the stereochemical course and can lead to various diastereoisomers (Martin & Corbett, 1992).
Synthesis of 3-OXO-2H-Furan Derivatives : The compound is also involved in the synthesis and reactions of 3-OXO-2H-furan derivatives, which behave as unsaturated ketones towards various nucleophiles. These reactions lead to the formation of different furan derivatives under various conditions (Rijke & Boelens, 1973; 2010).
Synthesis of Spiroacetals : This compound is used in the synthesis of spiroacetals via palladium-catalyzed aerobic oxidative coupling of boronic acids with α-hydroxyalkylfurans. This method provides a green and efficient way to access biologically interesting and synthetically useful spiroacetals (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2-ethoxycarbonylfuran-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNWKBXXSBMED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675074 | |
Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid | |
CAS RN |
1150114-62-7 | |
Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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